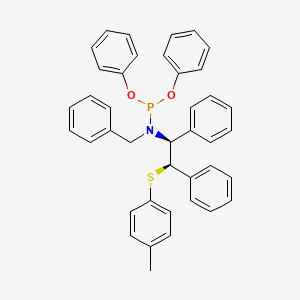
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is a complex organic compound that belongs to the class of phosphoramidites. These compounds are widely used in organic synthesis, particularly in the field of nucleic acid chemistry. The unique structure of this compound, featuring multiple aromatic rings and a phosphoramidite group, makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite typically involves the following steps:
Formation of the Phosphoramidite Group: The initial step involves the reaction of a suitable phosphorodiamidite precursor with an appropriate alcohol or amine to form the phosphoramidite group.
Introduction of the Aromatic Rings: The aromatic rings are introduced through a series of substitution reactions, where aromatic halides react with suitable nucleophiles.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:
Batch Reactors:
Continuous Flow Reactors: These are employed for the formation of the thioether linkage, allowing for efficient and scalable production.
化学反应分析
Types of Reactions
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidite group to phosphines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Phosphines are formed as major products.
Substitution: Various substituted aromatic compounds are produced.
科学研究应用
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoramidite group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The thioether linkage provides additional reactivity, allowing the compound to engage in a wide range of chemical transformations.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its nucleophilic properties.
Diethyl phosphoramidite: Another phosphoramidite compound used in nucleic acid synthesis.
Phenylphosphine: A simpler phosphine compound with similar reactivity.
Uniqueness
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is unique due to its complex structure, which combines multiple aromatic rings, a phosphoramidite group, and a thioether linkage. This unique combination of functional groups provides the compound with a diverse range of reactivity, making it a valuable reagent in various chemical and biological applications.
属性
分子式 |
C40H36NO2PS |
|---|---|
分子量 |
625.8 g/mol |
IUPAC 名称 |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-methylphenyl)sulfanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C40H36NO2PS/c1-32-27-29-38(30-28-32)45-40(35-21-11-4-12-22-35)39(34-19-9-3-10-20-34)41(31-33-17-7-2-8-18-33)44(42-36-23-13-5-14-24-36)43-37-25-15-6-16-26-37/h2-30,39-40H,31H2,1H3/t39-,40+/m0/s1 |
InChI 键 |
JBEOLQUJYQIACQ-IOLBBIBUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
规范 SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


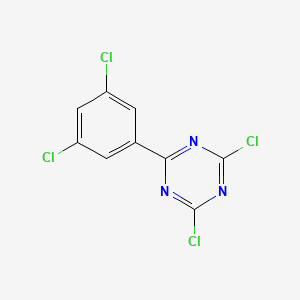
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)
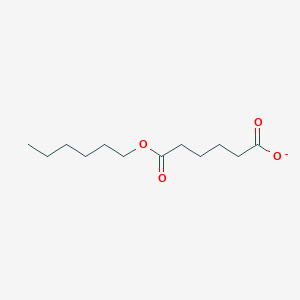
![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
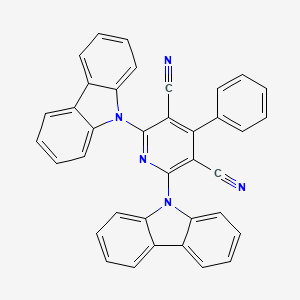
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
![7-Bromo-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086652.png)
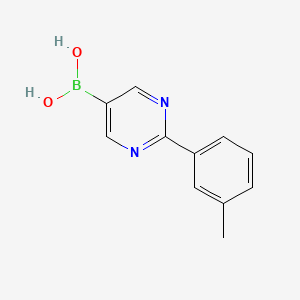
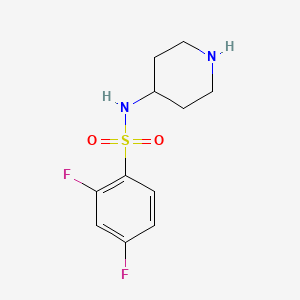
![5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide](/img/structure/B14086666.png)
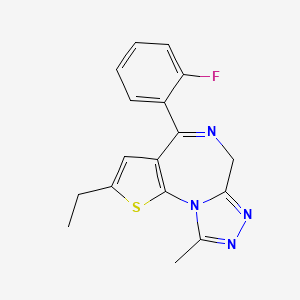
![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
